Pyrrolidino PAF C-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidino PAF C-16 is a synthetic analog of Platelet Activating Factor C-16, a phospholipid mediator of inflammation. It is known for its potent hypotensive action and ability to activate polymorphonuclear leucocytes and monocytes via specific cell surface receptors . This compound is approximately 3-10 times more potent than natural Platelet Activating Factor in its hypotensive activity .
Mechanism of Action
Target of Action
Pyrrolidino PAF C-16 is a synthetic analog of Platelet Activating Factor (PAF C-16), a phospholipid mediator of inflammation . The primary targets of this compound are polymorphonuclear leucocytes and monocytes . These cells play a crucial role in the body’s immune response, and their activation can lead to various physiological changes .
Mode of Action
This compound interacts with its targets via specific cell surface receptors . This interaction stimulates the production of active oxygen species by human monocyte-derived macrophages . It also has a potent hypotensive activity, being 3-10 times more potent than natural PAF in this activity .
Biochemical Pathways
The activation of polymorphonuclear leucocytes and monocytes by this compound can lead to the secretion of various inflammatory mediators . These mediators can then affect various biochemical pathways, leading to downstream effects such as inflammation and hypotension .
Result of Action
The activation of polymorphonuclear leucocytes and monocytes by this compound leads to various cellular effects . For instance, it can stimulate the production of active oxygen species by human monocyte-derived macrophages . Additionally, it has a potent hypotensive effect, being able to dose-dependently decrease blood pressure .
Biochemical Analysis
Biochemical Properties
Pyrrolidino PAF C-16 is known to interact with various enzymes and proteins. It is a potent mediator of PAF-like activities, including hypotension and platelet aggregation . The nature of these interactions is complex and involves a variety of biochemical reactions.
Cellular Effects
This compound has been shown to have a direct inhibitory effect on the growth of Mycobacterium bovis BCG and Mycobacterium smegmatis in a dose- and time-dependent manner . It influences cell function by damaging the cell membrane of these bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific cell surface receptors. It also stimulates the production of active oxygen species by human monocyte-derived macrophages
Temporal Effects in Laboratory Settings
It has been observed that its growth inhibitory effect on Mycobacterium bovis BCG and Mycobacterium smegmatis is dose- and time-dependent .
Dosage Effects in Animal Models
In male Wistar rats, this compound has been observed to decrease blood pressure in a dose-dependent manner . It was found to be 3-10 times more potent than natural PAF in the hypotensive activity .
Metabolic Pathways
It is known to be a phospholipid mediator of inflammation, suggesting it may be involved in inflammatory pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidino PAF C-16 is synthesized through a series of chemical reactions involving the modification of the Platelet Activating Factor C-16 structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidino PAF C-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Pyrrolidino PAF C-16 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of Platelet Activating Factor analogs.
Biology: It is used to investigate the role of Platelet Activating Factor in cellular signaling and inflammation.
Medicine: It is studied for its potential therapeutic applications in conditions involving inflammation and hypotension.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Platelet Activating Factor C-16: The natural form of the compound with similar but less potent biological activities.
Platelet Activating Factor C-18: Another analog with different structural features and biological activities.
Lyso-Platelet Activating Factor: A precursor form with distinct chemical properties.
Uniqueness
Pyrrolidino PAF C-16 is unique due to its enhanced potency and specific structural modifications that confer distinct biological activities. Its ability to induce hypotension and platelet aggregation more effectively than natural Platelet Activating Factor makes it a valuable research tool and potential therapeutic agent .
Biological Activity
Pyrrolidino PAF C-16 is a synthetic analogue of the endogenous platelet-activating factor (PAF). This compound exhibits a range of biological activities, primarily related to its role in inflammation, immune response, and cellular signaling. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.
This compound is characterized by its unique chemical structure, which includes a pyrrolidine moiety that enhances its biological potency compared to natural PAF. The compound's chemical name is (7R)-7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-3,5,9-trioxa-4-phosphapentacosan-1-aminium-4-oxide. This structural modification contributes to its increased affinity for PAF receptors (PAFR) and enhances its ability to activate downstream signaling pathways.
Upon binding to PAFR, this compound triggers various intracellular signaling cascades, including:
- Activation of the phosphatidylinositol-calcium second messenger system.
- Stimulation of protein kinase C (PKC) pathways.
- Induction of reactive oxygen species (ROS) production in immune cells.
These pathways collectively contribute to its pro-inflammatory effects and its role in mediating platelet aggregation and vascular permeability .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Platelet Aggregation:
this compound is a potent inducer of platelet aggregation, exhibiting approximately 3-10 times greater potency than natural PAF. This property makes it significant in thrombotic conditions where platelet activation is critical .
2. Inflammatory Response:
The compound plays a crucial role in modulating inflammatory responses. It acts as a chemoattractant for polymorphonuclear neutrophils and enhances vascular permeability, facilitating the migration of immune cells to sites of inflammation . Dysregulated levels of PAF have been implicated in various inflammatory diseases, including asthma and rheumatoid arthritis .
3. Antimicrobial Activity:
Recent studies have demonstrated that this compound exhibits direct inhibitory effects on mycobacterial growth, specifically against Mycobacterium bovis BCG and Mycobacterium smegmatis. The growth inhibition occurs in a dose-dependent manner and is associated with damage to the bacterial cell membrane . This antimicrobial activity suggests potential applications in treating mycobacterial infections.
4. Apoptosis Induction:
The compound has been shown to induce apoptosis in various cell types, including neuronal and epidermal cells. This effect may be mediated through the activation of specific signaling pathways that lead to programmed cell death .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Properties
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(1-methylpyrrolidin-1-ium-1-yl)ethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3)20-17-18-21-29/h28H,4-26H2,1-3H3/t28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLLCUIJMABRFJ-MUUNZHRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.